Glycerol borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

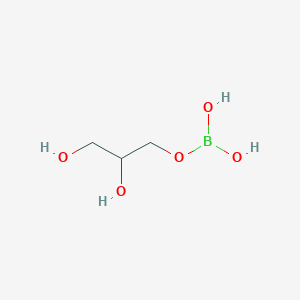

Glycerol borate is a useful research compound. Its molecular formula is C3H9BO5 and its molecular weight is 135.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Glycerol borate is utilized as a catalyst in organic synthesis, particularly in the production of biodiesel. Recent studies have indicated that higher concentrations of borate enhance the selectivity for specific products during glycerol oxidation processes. For instance, a study demonstrated that a borate concentration of 0.15 M significantly increased the selectivity for dihydroxyacetone (DHA) up to 80% due to the stabilization of glycerol-borate complexes, which facilitate secondary hydroxyl oxidation reactions .

Table 1: Selectivity of Products at Varying Borate Concentrations

| Borate Concentration (M) | Product | Selectivity (%) |

|---|---|---|

| 0.05 | GLYD | 51 |

| 0.10 | Mixed Products | Variable |

| 0.15 | DHA | 80 |

Pharmaceutical Applications

This compound exhibits potential in pharmaceutical formulations due to its ability to stabilize pH levels and enhance solubility. It is particularly useful in the development of bio-inks for 3D bioprinting applications, where it aids in maintaining the viscosity and flow properties necessary for precise printing . Additionally, glycerol's non-toxic nature makes it suitable for use in various medicinal preparations, including ointments and suppositories .

Case Study: this compound in Bio-Printing

A recent advancement in bio-printing technology involved the incorporation of this compound into bio-inks, which improved cell viability and print fidelity. This study highlighted how this compound's properties could be harnessed to create more effective scaffolds for tissue engineering .

Material Science

In material science, this compound plays a crucial role in modifying the properties of surfactant systems. Research has shown that adding glycerol to surfactant mixtures can induce phase transitions, leading to the formation of vesicular structures that are beneficial for drug delivery systems .

Table 2: Phase Transition Induced by this compound

| Glycerol Concentration (%) | Phase Type | Observations |

|---|---|---|

| 0.5 | Lamellar | Stable bilayer structure |

| 1.0 | Vesicular | Increased curvature and stability |

| >1.2 | Phase Separation | Formation of distinct phases |

Environmental Applications

This compound is also being explored for its environmental applications, particularly in waste treatment processes where it can act as a coagulant or flocculant due to its ability to bind with various pollutants . This property is vital for enhancing the removal of heavy metals from wastewater.

Analytical Chemistry

In analytical chemistry, this compound solutions are employed in capillary electrophoresis as a buffer system. The presence of glycerol enhances the stability of the buffer, allowing for better separation and analysis of biomolecules .

Case Study: Electrophoresis Performance Enhancement

A study demonstrated that increasing glycerol levels in gel-buffer systems improved separation efficiency and resolution during electrophoresis experiments, showcasing its utility in biochemical analysis .

Propriétés

Formule moléculaire |

C3H9BO5 |

|---|---|

Poids moléculaire |

135.91 g/mol |

Nom IUPAC |

2,3-dihydroxypropoxyboronic acid |

InChI |

InChI=1S/C3H9BO5/c5-1-3(6)2-9-4(7)8/h3,5-8H,1-2H2 |

Clé InChI |

QFSNCROGCLRZHC-UHFFFAOYSA-N |

SMILES canonique |

B(O)(O)OCC(CO)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.